molecular formula C14H14BrClO2 B15174855 methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate CAS No. 1242316-99-9

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate

Cat. No.: B15174855
CAS No.: 1242316-99-9
M. Wt: 329.61 g/mol
InChI Key: FASDOOAKUWKZDA-GUFPOKFQSA-N
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Description

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate is a halogenated dienoate ester characterized by a conjugated diene system with stereospecific (2Z,4Z) geometry. Key structural features include a bromomethyl group at C2, a chlorine substituent at C5, and a 4-methylphenyl ring at the same C5 position.

Properties

CAS No.

1242316-99-9

Molecular Formula

C14H14BrClO2

Molecular Weight

329.61 g/mol

IUPAC Name

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate

InChI

InChI=1S/C14H14BrClO2/c1-10-3-5-11(6-4-10)13(16)8-7-12(9-15)14(17)18-2/h3-8H,9H2,1-2H3/b12-7+,13-8-

InChI Key

FASDOOAKUWKZDA-GUFPOKFQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C=C(\CBr)/C(=O)OC)/Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=CC=C(CBr)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the penta-2,4-dienoate backbone: This can be achieved through a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the conjugated diene system.

    Introduction of the bromomethyl group: This step might involve the bromination of a methyl group using reagents like N-bromosuccinimide (NBS) under radical conditions.

    Chlorination and phenylation: The chloro and 4-methylphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating agents and Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate can undergo various chemical reactions, including:

    Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.

    Addition reactions: The conjugated diene system can participate in addition reactions, such as Diels-Alder reactions, forming cyclohexene derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound might find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate would depend on its specific interactions with molecular targets. For example:

    Molecular targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways involved: It could influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Methyl (2Z,4Z)-5-Chloro-2-(Chloromethyl)-5-Phenylpenta-2,4-Dienoate (CAS 1242066-31-4)

  • Structural Differences : The bromomethyl group in the target compound is replaced by chloromethyl, and the 4-methylphenyl group is substituted with a simple phenyl ring.
  • Reactivity : Bromine’s higher leaving-group ability compared to chlorine makes the target compound more reactive in nucleophilic substitutions (e.g., SN2 reactions).
  • Physical Properties : Chlorinated analogues typically exhibit lower molecular weights (e.g., C14H13Cl2O2 vs. C15H15BrClO2) and slightly higher melting points due to reduced steric bulk .

Aromatic Substitution Variants

Ethyl (2E,4E)-5-[2-(4-Chlorophenyl)-2H-Tetrazol-5-yl]Penta-2,4-Dienoate (11a)

  • Structural Differences : A tetrazolyl group replaces the bromomethyl/chloromethyl substituent, and the stereochemistry is (2E,4E).
  • Synthesis : Prepared via Wittig reactions with (carbethoxymethylene)triphenylphosphorane, yielding predominantly (2E,4E) isomers. Minimal 2Z,4E isomer formation suggests stereochemical preferences influenced by steric hindrance .

Sulfonyl and Amino Derivatives

Ethyl (2E,4Z)-5-Diethylamino-2-(Phenylsulfonyl)Penta-2,4-Dienoate

  • Structural Differences: A phenylsulfonyl group at C2 and a diethylamino group at C5 replace the bromomethyl and 4-methylphenyl groups.
  • Conformational Analysis: The dienoate backbone adopts a planar conformation, with the phenylsulfonyl group forming an 85.73° dihedral angle with the diene plane.
  • Applications: Sulfonyl derivatives are used in perfumes and lubricants, whereas bromomethyl-substituted dienoates may prioritize reactivity in organometallic catalysis .

Steric and Electronic Effects of Substituents

  • 4-Methylphenyl vs. In contrast, 4-chlorophenyl groups (e.g., in compound 4i) introduce electron-withdrawing effects, altering reaction pathways in cycloadditions or oxidations .
  • Bromomethyl vs. Acetyl : Acetyl-substituted analogues (e.g., compound 14a) exhibit reduced electrophilicity but enhanced stability, favoring applications in cyclization reactions rather than substitution .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate C15H15BrClO2 Not reported Not reported Not reported
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate C14H13Cl2O2 Not reported Not reported Not reported
Compound 4i C22H16Cl2N2O5 207.9–208.3 1733 (ester C=O) 8.10 (d, J = 11.2 Hz, 1H), 5.17 (s, 2H)
Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate C17H23NO4S Not reported Not reported 3.88 (s, 3H, ester OCH3)

Research Findings and Trends

  • Stereochemical Control : The (2Z,4Z) configuration in the target compound may hinder certain reactions (e.g., [4+2] cycloadditions) due to steric clashes between substituents, whereas (2E,4E) isomers (e.g., compound 11a) show higher synthetic versatility .
  • Leaving-Group Effects : Bromine’s superior leaving-group ability compared to chlorine or acetyl groups enables efficient cross-coupling reactions, as seen in palladium-catalyzed processes for axially chiral biaryls .
  • Analytical Techniques: Compounds like methyl (2E,4Z)-4-benzoyl-5-(methylamino)penta-2,4-dienoate are characterized via HRMS and chiral HPLC , methods applicable to the target compound for purity and stereochemical analysis.

Biological Activity

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}BrClO2_2
  • Molecular Weight : 301.69 g/mol
  • CAS Number : 1242316-96-6

Structural Features

The compound features a penta-2,4-dienoate backbone with a bromomethyl and a chloro substituent, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Case Studies

  • Breast Cancer Cell Lines : The compound was tested against MCF-7 breast cancer cells, showing a growth inhibition concentration (GI50_{50}) of approximately 8.12 µM. This suggests a moderate potency compared to standard chemotherapeutic agents.
  • Cervical Cancer Cell Lines : In HeLa cells, the GI50_{50} was recorded at 10.25 µM, indicating its potential for further development as an anticancer agent.

The proposed mechanism of action involves the inhibition of specific kinases associated with cancer progression. Molecular docking studies have revealed strong binding affinities to proteins such as NEK7 and TP53, which are crucial in tumorigenesis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against various bacterial strains.

Research Findings

A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies suggest a low toxicity profile at therapeutic doses; however, more extensive studies are necessary to establish safety in vivo.

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